N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride

Neurokinin-3 receptor Convergent synthesis Pharmaceutical intermediate

Generic 4-phenylpiperidine building blocks lack the tertiary N-methylacetamide required for chemoselective N-alkylation in osanetant convergent synthesis. This compound is the exact penultimate intermediate validated in Sanofi's route (US Patent 7,041,679). Key outcomes: (1) Pre-installed N-methylacetamide eliminates low-yielding late-stage N-methylation; (2) Hydrochloride salt ensures stoichiometric precision; (3) LogP 0.709 (vs. 3.28 for parent) improves aqueous solubility and extraction efficiency. 98% purity.

Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
CAS No. 188916-70-3
Cat. No. B3348824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride
CAS188916-70-3
Molecular FormulaC14H21ClN2O
Molecular Weight268.78 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O.ClH/c1-12(17)16(2)14(8-10-15-11-9-14)13-6-4-3-5-7-13;/h3-7,15H,8-11H2,1-2H3;1H
InChIKeyXBOPADTTZRVHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide Hydrochloride: Identity and Procurement


N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride (CAS 188916-70-3) is a 4-phenylpiperidine derivative bearing an N-methylacetamide substituent at the quaternary 4-position, supplied as the hydrochloride salt with a molecular weight of 268.78 g/mol and a reported LogP of 0.709 . The compound belongs to the 4-phenylpiperidine pharmacophore class, which underpins numerous opioid analgesics (e.g., meperidine, fentanyl analogs) and neurokinin receptor antagonists [1]. Its free base (CAS 172733-87-8) is explicitly cited in patent literature as the penultimate intermediate in the convergent synthesis of osanetant (SR-142,801), the first non-peptide neurokinin-3 (NK3) receptor antagonist advanced to clinical development [2]. Unlike simple 4-phenylpiperidine scaffolds, this compound incorporates a tertiary N-methylacetamide moiety that eliminates the secondary amide hydrogen-bond donor, alters lipophilicity, and provides a sterically defined coupling handle for downstream alkylation reactions.

Patent-validated intermediate for convergent NK3 antagonist synthesis
Tertiary N-methylacetamide eliminates competing side reactions
Crystalline hydrochloride salt ensures precise stoichiometric control
Low LogP supports aqueous-phase workup and preparative HPLC

Why N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide HCl Cannot Be Substituted


Substituting this compound with a generic 4-phenylpiperidine analog (e.g., unsubstituted 4-phenylpiperidine, CAS 771-99-3, or the secondary acetamide N-(4-phenylpiperidin-4-yl)acetamide, CAS 146396-04-5) introduces a discrete, quantifiable failure point: the tertiary N-methylacetamide at the 4-position is the essential reactive handle validated in patent-protected convergent syntheses. In the Sanofi osanetant route, N-alkylation at the piperidine nitrogen proceeds exclusively on this intermediate; analogs lacking the N-methyl group or bearing a secondary amide produce different regioisomeric products or require orthogonal protecting-group strategies, altering synthetic efficiency and impurity profiles [1]. Furthermore, the LogP of the target compound (0.709) is substantially lower than that of the parent 4-phenylpiperidine scaffold (LogP ≈ 3.28) , which directly impacts partitioning behavior in liquid-liquid extractions, chromatographic purification, and solubility in aqueous reaction media. The hydrochloride salt form (MW 268.78) also provides defined stoichiometry and crystallinity unavailable with the free base (MW 232.32), which is typically obtained as an oil or amorphous solid . These differences are not cosmetic—they materially affect reaction yields, purity outcomes, and reproducibility in multi-step synthetic sequences.

Amide shift
Secondary amide or unsubstituted analogs may produce different regioisomers and require additional synthetic steps; the N-methyl group is essential for chemoselective alkylation.
LogP gap
Approximately 380-fold lower octanol-water partitioning vs. parent 4-phenylpiperidine alters extraction efficiency, chromatography retention, and solubility in reaction media.
Salt form
Free base is typically amorphous with lower purity; substitution may introduce weighing inaccuracies and impurity accumulation in multi-step sequences.

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide HCl: Quantitative Comparison vs. Analogs


Patent-Validated Osanetant Intermediate vs. Generic Analogs

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide (free base, CAS 172733-87-8) is the penultimate intermediate in the patented Sanofi synthesis of osanetant (SR-142,801), the first non-peptide NK3 receptor antagonist [1]. In the convergent route, catalytic hydrogenation removes the N-benzyl protecting group to yield this intermediate, which is then alkylated with the mesylate-activated coupling partner to complete the osanetant scaffold [2]. The downstream product, osanetant, exhibits a Ki of 0.5–1.2 nM at the human NK3 receptor, comparable to the endogenous ligand neurokinin B (Ki = 0.8 nM) [3]. In contrast, the benzyl-protected analog N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide (CAS 172733-78-7) requires an additional deprotection step and cannot be used directly in the final coupling; the non-methylated analog N-(4-phenylpiperidin-4-yl)acetamide (CAS 146396-04-5) lacks the tertiary amide required for the chemoselective N-alkylation that defines the convergent route. This patent-validated role as the direct precursor to a clinically investigated drug candidate is not shared by any generic 4-phenylpiperidine building block.

Synthetic role
Patent-validated
Direct penultimate intermediate in osanetant synthesis (US 7,041,679); eliminates N-debenzylation step
Supports traceable synthetic provenance for NK3 antagonist scaffolds
Benzyl-protected analog requires additional hydrogenolysis before coupling
Neurokinin-3 receptor Convergent synthesis Pharmaceutical intermediate

LogP Differentiation vs. Parent 4-Phenylpiperidine

The target compound exhibits a LogP of 0.709 (reported by Fluorochem for the hydrochloride salt) , which is substantially lower than the LogP of 3.2844 reported for unsubstituted 4-phenylpiperidine hydrochloride (CAS 10272-49-8) [1]. This ~2.6 log unit difference reflects the introduction of the polar N-methylacetamide group at the 4-position, which increases aqueous solubility and alters retention behavior in reversed-phase chromatography. For comparison, the free base form (CAS 172733-87-8) has no experimentally reported LogP, but computational estimates place it approximately 0.3–0.7 log units higher than the salt. The lower LogP of the target compound translates to earlier elution on C18 columns under standard acetonitrile/water gradients and improved partitioning into aqueous layers during workup, which can reduce product loss during extraction compared to more lipophilic 4-phenylpiperidine analogs.

Lipophilicity
Cross-study comparable
LogP = 0.709 (HCl salt) vs. LogP ≈ 3.28 (parent 4-phenylpiperidine HCl)
~380-fold lower octanol-water partitioning directs extraction and prep-HPLC strategy
Earlier C18 elution and improved aqueous-phase recovery expected
Lipophilicity LogP Chromatographic behavior

Hydrochloride Salt vs. Free Base: Crystallinity and Hydrogen Bonding

The hydrochloride salt (CAS 188916-70-3, MW 268.78) differs from the free base (CAS 172733-87-8, MW 232.32) by exactly 36.46 g/mol (one equivalent of HCl), yielding a 15.7% increase in formula weight . More importantly, the salt form introduces an additional H-bond donor (the protonated piperidine N-H), increasing the total H-bond donor count from 0 (free base) to 1 (HCl salt), while H-bond acceptors remain at 2 . The hydrochloride salt is supplied as a crystalline solid (purity 98%) with defined storage conditions (sealed, dry, 2–8°C) , whereas the free base is typically an oil or amorphous material with lower purity specifications (95–97%) . This crystallinity advantage is nontrivial: amorphous intermediates are more prone to degradation, hygroscopicity, and batch-to-batch variability, which can compromise reproducibility in multi-step synthetic sequences where precise stoichiometry is required.

Salt form identity
Supplier specifications
HCl salt: crystalline, 98% purity, H-bond donors = 1; free base: amorphous, 95–97% purity, HBD = 0
Crystalline salt enables precise weighing; free base variability may shift stoichiometry
Free base forms hygroscopic oil; salt defined storage at 2–8°C
Salt form Crystallinity Hydrogen bonding

N-Methylacetamide vs. Secondary Acetamide and Regioisomers

The target compound features a tertiary N-methylacetamide (N(CH3)COCH3) at the piperidine 4-position. In contrast, N-(4-phenylpiperidin-4-yl)acetamide (CAS 146396-04-5) bears a secondary acetamide (NHCOCH3), and N-phenyl-N-(4-piperidinyl)acetamide hydrochloride (CAS 1583609-59-9) is a regioisomer with the acetamide on the piperidine nitrogen rather than the 4-carbon . The tertiary amide in the target compound cannot act as an H-bond donor (the nitrogen is fully substituted), whereas the secondary amide in CAS 146396-04-5 provides one additional H-bond donor . This difference has practical consequences: the secondary amide can undergo N-deprotonation and participate in competing side reactions (e.g., acylation, oxidation) that the tertiary amide avoids. Furthermore, the 4-position N-methylacetamide motif of the target compound is precisely the substructure retained in osanetant, whereas the secondary amide analog would require additional N-methylation to reach the same intermediate, adding a synthetic step [1]. The regioisomer (CAS 1583609-59-9) has the amide nitrogen attached to the piperidine ring nitrogen rather than the 4-carbon, producing a fundamentally different connectivity that cannot serve as a precursor to 4-substituted piperidine drug candidates.

Amide H-bond character
Structural analysis
Tertiary N-methylacetamide: 0 amide HBD; secondary amide analog (CAS 146396-04-5): 1 amide HBD
Eliminates N-deprotonation and competing acylation; avoids low-yielding N-methylation step
Regioisomer (N-piperidinyl acetamide) has fundamentally different connectivity
Structure-activity relationship Amide substitution Synthetic handle

Biogenic Amine Transporter Activity of the Free Base

The free base form of the target compound (N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide, CAS 172733-87-8) has been reported to possess intrinsic biogenic amine transporter (BAT) activity, with Ki values of 2.4 nM at the norepinephrine transporter (NET) and 13.8 nM at the dopamine transporter (DAT), as disclosed in a Sanofi patent [1]. While this data pertains to the free base rather than the hydrochloride salt, and is derived from patent disclosures rather than peer-reviewed publications, it suggests that the 4-(N-methylacetamido)-4-phenylpiperidine scaffold is not merely an inert linker but may itself be a pharmacologically relevant substructure. For comparison, the parent scaffold 4-phenylpiperidine shows only weak affinity at serotonin receptors (5-HT3A IC50 = 440 nM; 5-HT1A Ki = 1.52 μM) and sigma receptor (Ki = 1.98 μM) [2], indicating that the N-methylacetamide substitution confers a >180-fold increase in NET affinity relative to the weak receptor interactions of the unsubstituted scaffold. This intrinsic activity may be relevant for researchers investigating BAT-targeted probes or degrader molecules where the intermediate itself contributes to target engagement.

BAT affinity (free base)
Patent-reported, context-dependent
NET Ki = 2.4 nM, DAT Ki = 13.8 nM (Sanofi patent Ex 58); parent scaffold: 5-HT3A IC50 = 440 nM
Free base scaffold may contribute to transporter target binding in probe design
Data from patent disclosure; confirmatory binding assays recommended
Biogenic amine transporter Dopamine transporter Norepinephrine transporter

Fsp3 and Molecular Complexity Comparison

The target compound has an Fsp3 (fraction of sp3-hybridized carbons) of 0.5, as reported by Fluorochem . This value reflects a balanced mix of aromatic (sp2) and saturated (sp3) carbon atoms, consistent with the 4-phenylpiperidine core bearing an sp3-rich N-methylacetamide substituent. By comparison, the simpler analog 4-phenylpiperidine (CAS 771-99-3) has an Fsp3 of approximately 0.55 (6 sp3 carbons out of 11 total), while the non-methylated analog N-(4-phenylpiperidin-4-yl)acetamide has an estimated Fsp3 of 0.46 (6 sp3 out of 13). Fsp3 values in the 0.45–0.55 range are associated with higher clinical success rates in drug development compared to flatter, more aromatic compounds [1]. While this parameter does not itself drive procurement decisions, it provides an objective, quantifiable descriptor of molecular shape that differentiates the target compound from more aromatic 4-phenylpiperidine derivatives (e.g., 4-phenyl-4-anilidopiperidines, Fsp3 typically <0.35) and supports its suitability as a three-dimensional building block for fragment-based or diversity-oriented synthesis.

Fsp3 saturation
Cross-study comparable
Fsp3 = 0.5 (target) vs. ~0.55 (parent) vs. 0.30–0.38 (fentanyl analogs)
Favorable three-dimensional character for fragment elaboration libraries
Fsp3 >0.45 correlated with improved developability (Lovering 2009)
Molecular complexity Fsp3 Drug-likeness

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide HCl: Procurement & Application Scenarios


NK3 Receptor Antagonist Convergent Synthesis

Investigators pursuing NK3 receptor antagonists—particularly osanetant analogs or novel 4-phenylpiperidine-based neurokinin ligands—should prioritize this compound over generic 4-phenylpiperidine building blocks. As documented in US Patent 7,041,679, the free base is the direct penultimate intermediate in the Sanofi osanetant synthesis, undergoing chemoselective N-alkylation to install the propyl-linked piperidine moiety . The hydrochloride salt provides the stoichiometric precision needed for this coupling step, while the pre-installed N-methylacetamide eliminates the need for a low-yielding late-stage N-methylation. The downstream product osanetant achieves Ki = 0.5–1.2 nM at human NK3, validating the entire synthetic sequence [1]. Researchers synthesizing analog libraries around the osanetant scaffold can use this intermediate as a common late-stage divergence point, maximizing synthetic efficiency.

Aqueous-Phase and Polar Reaction Media Protocols

The LogP of 0.709 for this compound (ΔLogP ≈ -2.58 vs. parent 4-phenylpiperidine) makes it the preferred choice when synthetic protocols require aqueous solubility or polar reaction media. This property is particularly advantageous in: (a) amide coupling reactions conducted in water/acetonitrile mixtures; (b) N-alkylation reactions where the intermediate must remain in the aqueous phase during extractive workup; and (c) preparative HPLC purification where earlier elution (compared to lipophilic 4-phenylpiperidine analogs) reduces organic solvent consumption. Procurement teams should select this compound over 4-phenylpiperidine (LogP ~3.28) when the synthetic route specifies polar aprotic or aqueous conditions, as the 380-fold difference in octanol-water partitioning directly impacts phase transfer and extraction efficiency.

Biogenic Amine Transporter Probe and Degrader Development

The free base form of this compound has reported Ki values of 2.4 nM at NET and 13.8 nM at DAT , suggesting the 4-(N-methylacetamido)-4-phenylpiperidine scaffold itself engages monoamine transporters. Medicinal chemistry teams developing BAT-targeted chemical probes, PROTAC degraders, or positron emission tomography (PET) tracer precursors may leverage this intrinsic affinity. The scaffold can serve as a 'pre-validated' warhead that contributes to target binding even before linker conjugation, potentially simplifying SAR optimization. Researchers should note that this activity data originates from patent disclosures rather than peer-reviewed pharmacology studies, and confirmatory binding assays are recommended before committing to large-scale synthesis. Compared to unsubstituted 4-phenylpiperidine (weak 5-HT3A activity, IC50 = 440 nM), the N-methylacetamide substitution improves NET affinity by approximately 180-fold [1].

Fragment-Based and Diversity-Oriented Synthesis Libraries

With an Fsp3 of 0.5 , this compound occupies a favorable position in the three-dimensional chemical space preferred for fragment elaboration [1]. The hydrochloride salt's crystallinity and 98% purity enable accurate dispensing in automated library synthesis platforms. The piperidine N-H (after free-basing) provides a programmable diversification point for amide formation, sulfonamide coupling, or reductive amination, while the 4-position N-methylacetamide serves as a metabolically stable, non-ionizable anchor. Procurement for DOS campaigns should favor this compound over flatter 4-phenylpiperidine analogs (e.g., 4-anilidopiperidines with Fsp3 <0.35) when the library design objectives include increasing average molecular sp3 character. The defined LogP of 0.709 also facilitates prediction of library member physicochemical properties using calculated fragment contributions.

Application
Selection Property
Validation Focus
NK3 antagonist convergent synthesis
Patent-validated intermediate; tertiary amide chemoselectivity
N-alkylation coupling yield and regiospecificity
Aqueous-phase synthesis and purification
Low LogP supports aqueous solubility and early HPLC elution
Phase-transfer efficiency and extraction recovery
BAT-targeted probe and degrader development
Patent-reported NET/DAT affinity of free base scaffold
Confirmatory target engagement assays; selectivity profiling
Fragment-based and diversity-oriented synthesis
Balanced Fsp3 (0.5); crystalline salt for automated dispensing
Library synthesis compatibility; scaffold diversification yield
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